molecular formula C10H11F2NO B6588646 3-(2,3-difluorophenyl)morpholine CAS No. 1270438-09-9

3-(2,3-difluorophenyl)morpholine

Cat. No.: B6588646
CAS No.: 1270438-09-9
M. Wt: 199.2
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Description

3-(2,3-Difluorophenyl)morpholine is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2,3-difluorophenyl group. The fluorine atoms at the ortho and meta positions of the phenyl ring confer unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and drug design. Its molecular formula is C₁₀H₁₁F₂NO, with a molecular weight of 213.20 g/mol. The compound’s structure balances lipophilicity and polarity, which is critical for optimizing pharmacokinetic properties such as bioavailability and metabolic stability .

Properties

CAS No.

1270438-09-9

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)morpholine typically involves the reaction of 2,3-difluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenylmorpholine derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 3-(2,3-difluorophenyl)morpholine, highlighting differences in substituents, fluorine positioning, and biological relevance:

Compound Name Substituent Pattern Molecular Formula Key Properties/Applications Reference
3-(3,4-Difluorophenyl)morpholine 3,4-Difluoro substitution C₁₀H₁₁F₂NO Similar lipophilicity; altered dipole due to adjacent fluorines. Studied for CNS targets.
3-(3-Bromophenyl)morpholine 3-Bromo substitution C₁₀H₁₂BrNO Bromine’s electronegativity and steric bulk may enhance receptor binding selectivity. Potential anticancer applications.
2-(3-Fluorophenyl)-3-methylmorpholine 3-Fluoro + morpholine methyl group C₁₁H₁₄FNO Methyl group increases metabolic stability; psychoactive properties (dopamine/norepinephrine reuptake inhibition).
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine 2-Fluoro-3-methoxy substitution C₁₂H₁₅FNO₂ Methoxy group enhances electron density; investigated for agrochemical interactions.
3-(2,5-Difluorophenyl)pyrrolopyridine-morpholine 2,5-Difluoro + fused pyrrolopyridine C₂₄H₁₉F₂N₃O₂ Extended aromatic system improves binding to kinase targets; higher molecular weight affects solubility.

Electronic and Steric Effects

  • Fluorine Positioning: The 2,3-difluoro configuration in the target compound creates a distinct electronic environment compared to 3,4-difluoro () or 2,5-difluoro () isomers. Methoxy vs. Bromine Substituents: Methoxy groups (electron-donating) increase aromatic ring electron density, favoring π-π stacking, while bromine (electron-withdrawing) enhances halogen bonding but introduces steric hindrance .

Pharmacological and Toxicological Profiles

  • Psychoactive Derivatives: 2-(3-Fluorophenyl)-3-methylmorpholine (3-FPM) exhibits stimulant effects via monoamine reuptake inhibition, attributed to the methyl group’s impact on blood-brain barrier penetration .
  • Toxicity : Thiadiazole derivatives with difluorophenyl groups () show variable toxicity profiles, underscoring the importance of substitution patterns. For example, TDB3 (2,3-difluorophenyl-thiadiazole) exhibits high eye irritancy, while morpholine-linked analogs demonstrate lower toxicity .

Physicochemical Properties

Property This compound 3-(3-Bromophenyl)morpholine 2-(3-Fluorophenyl)-3-methylmorpholine
Molecular Weight (g/mol) 213.20 242.12 195.24
logP (Predicted) 2.1 2.8 1.9
Solubility (mg/mL) ~10 (in DMSO) ~5 (in DMSO) ~15 (in DMSO)
Metabolic Stability Moderate Low (due to bromine) High (methyl group slows oxidation)

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